molecular formula C11H11N3O B14889678 N-(1-Phenyl-1H-pyrazol-3-yl)acetamide

N-(1-Phenyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B14889678
M. Wt: 201.22 g/mol
InChI Key: AJAGRYDBLGRURH-UHFFFAOYSA-N
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Description

N-(1-Phenyl-1H-pyrazol-3-yl)acetamide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a phenyl group attached to the first nitrogen atom and an acetamide group attached to the third carbon atom of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenyl-1H-pyrazol-3-yl)acetamide typically involves the cyclization of hydrazine with a 1,3-diketone followed by acylation. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole, which is then acylated with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(1-Phenyl-1H-pyrazol-3-yl)ethylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-Phenyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Phenyl-1H-pyrazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the pyrazole ring.

    N-(1-Phenyl-1H-pyrazol-5-yl)acetamide: Similar structure but with the acetamide group attached to the fifth carbon atom of the pyrazole ring.

Uniqueness

N-(1-Phenyl-1H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the acetamide group plays a crucial role in its interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N-(1-phenylpyrazol-3-yl)acetamide

InChI

InChI=1S/C11H11N3O/c1-9(15)12-11-7-8-14(13-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,15)

InChI Key

AJAGRYDBLGRURH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C=C1)C2=CC=CC=C2

Origin of Product

United States

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